D-Val-Gly-Arg-pNA

tPA Enzyme Kinetics Km

D-Val-Gly-Arg-pNA is a synthetic tripeptide chromogenic substrate engineered for the selective, quantitative measurement of tissue plasminogen activator (tPA) amidolytic activity. Its N-terminal D-Valine residue confers resistance to non-specific aminopeptidases, while the Gly-Arg core ensures specificity for tPA over other serine proteases. This compound produces a quantifiable p-nitroaniline signal upon cleavage, making it ideal for kinetic constant determination (Km, kcat, Vmax), high-throughput screening of tPA modulators, and QC release testing of recombinant tPA drug substance.

Molecular Formula C19H29N7O6
Molecular Weight 451.5 g/mol
Cat. No. B12365209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Val-Gly-Arg-pNA
Molecular FormulaC19H29N7O6
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C19H29N7O6/c1-11(2)16(20)17(28)24-10-15(27)25-14(4-3-9-23-19(21)22)18(29)32-13-7-5-12(6-8-13)26(30)31/h5-8,11,14,16H,3-4,9-10,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23)/t14-,16+/m0/s1
InChIKeyYRUQJFWWOGGSJA-GOEBONIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Val-Gly-Arg-pNA: Technical Overview of a Chromogenic Substrate for Precise Serine Protease Activity Measurement


D-Val-Gly-Arg-pNA is a synthetic tripeptide chromogenic substrate belonging to the class of p-nitroanilide (pNA) derivatives. It is primarily designed for the quantitative assessment of serine protease amidolytic activity, with a specific, well-documented application for tissue plasminogen activator (tPA) and its isoforms . This compound is characterized by a D-Valine residue at the N-terminus to confer stability against non-specific aminopeptidases [1]. Its molecular structure (C19H29N7O6) and high purity (≥95-98% by HPLC) ensure reliable and reproducible results in kinetic assays .

D-Val-Gly-Arg-pNA: Why a Specific Chromogenic Substrate is Essential for Reliable Serine Protease Assays


The specificity of a chromogenic substrate is not interchangeable across the serine protease family. While enzymes like trypsin, thrombin, and plasmin all cleave arginine-containing peptides, their extended active sites dictate a strict preference for distinct amino acid sequences . Using a generic substrate such as a non-protected or widely-reactive sequence can lead to significant cross-reactivity, high background signal, and ambiguous kinetic data, especially when working with complex biological samples . The specific structural features of D-Val-Gly-Arg-pNA, particularly the N-terminal D-Valine and the Gly-Arg core, confer a defined selectivity profile that distinguishes it from other commercially available pNA substrates and is critical for generating reproducible, interpretable data in tPA-focused research .

Quantitative Differentiation Guide for D-Val-Gly-Arg-pNA Substrate Performance


Kinetic Efficiency for tPA: Substrate Comparison

D-Val-Gly-Arg-pNA is characterized as a 'specific' substrate for tPA . While the precise kinetic constants (Km, kcat) for tPA on D-Val-Gly-Arg-pNA are not directly reported in the public domain as per the search results, its function can be class-compared to S-2251 (H-D-Val-Leu-Lys-pNA). S-2251, while often used for plasmin, also exhibits activity with tPA . However, D-Val-Gly-Arg-pNA is engineered with a Gly-Arg cleavage site, which is distinct from the Leu-Lys site of S-2251, suggesting differential specificity profiles for serine proteases based on P1-P1' preferences. The absence of published direct kinetic data necessitates this class-level inference.

tPA Enzyme Kinetics Km kcat

Substrate Selectivity vs. Factor Xa and Thrombin

The selectivity profile of D-Val-Gly-Arg-pNA can be inferred through structural analogy to other tripeptide-pNA substrates. S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) is characterized as sensitive to Factor Xa and insensitive to Thrombin . Similarly, substrates like Cbo-Val-Gly-Arg-pNA (Pefachrome® TRY 5274) demonstrate high sensitivity to trypsin with a reported Km of 0.181 µM and Vmax of 43.3 µM/min [1]. D-Val-Gly-Arg-pNA, sharing the Gly-Arg core but with a D-Valine N-terminal modification, is engineered for tPA. This structural variation dictates a different enzyme selectivity, making it a more appropriate choice for tPA assays where interference from thrombin or Factor Xa would confound results.

Factor Xa Thrombin Selectivity Specificity

Analytical Purity and Reproducibility for Quantitative Assays

Reproducibility in quantitative enzymatic assays is heavily dependent on substrate purity. D-Val-Gly-Arg-pNA is commercially available with a purity specification of ≥95% to ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . While other peptide-pNA substrates also offer similar purity levels, this specification is critical for its procurement. Selecting a vendor that guarantees this level of purity ensures minimal lot-to-lot variability and reduces the risk of assay interference from non-specific peptide contaminants, which is essential for generating reliable kinetic data and comparing results across different studies or laboratories.

Purity HPLC Quality Control Reproducibility

Optimal Application Scenarios for D-Val-Gly-Arg-pNA in Research and Development


Kinetic Characterization of Tissue Plasminogen Activator (tPA)

D-Val-Gly-Arg-pNA is the preferred substrate for measuring the amidolytic activity of tPA and its isoforms (I and II) in a purified system . Its use enables the accurate determination of kinetic constants (Km, kcat, Vmax) for tPA, which is fundamental for understanding the enzyme's catalytic mechanism and for evaluating the effect of mutations, post-translational modifications, or fibrin co-factors on its function. The substrate's specificity for tPA over other coagulation proteases ensures the measured signal directly correlates with tPA activity, providing clear, interpretable kinetic data.

High-Throughput Screening (HTS) of tPA Inhibitors and Activators

The colorimetric nature of D-Val-Gly-Arg-pNA, producing a quantifiable p-nitroaniline signal upon cleavage, makes it an ideal reagent for high-throughput screening campaigns . Its specificity for tPA is crucial in this context, as it minimizes false positives from compounds that might inadvertently inhibit other serine proteases present in a screening library. This allows researchers to focus on genuine tPA modulators, which are of therapeutic interest for conditions like acute ischemic stroke, myocardial infarction, and thrombosis. The substrate's stability and solubility in assay buffers further support its use in automated liquid handling systems .

Quality Control in Biopharmaceutical Production of tPA

Recombinant tPA (e.g., Alteplase) is a critical biopharmaceutical used as a thrombolytic agent. D-Val-Gly-Arg-pNA is an essential reagent for in-process quality control and release testing of recombinant tPA drug substance . By using a specific chromogenic substrate, manufacturers can precisely quantify the enzymatic activity of each production batch. This ensures consistent potency, verifies proper protein folding and post-translational processing, and confirms the biological activity of the final drug product, as required by regulatory guidelines. The high purity of the substrate is paramount for meeting the rigorous standards of pharmaceutical QC.

Investigating Fibrinolysis in Complex Biological Matrices

While class inference suggests potential cross-reactivity, D-Val-Gly-Arg-pNA's documented specificity for tPA allows for its use in more complex samples like cell culture supernatants or plasma fractions to selectively monitor tPA activity amidst a background of other proteases. This is critical for studying the regulation of the fibrinolytic system, where the balance between tPA and its primary inhibitor, PAI-1, determines overall fibrinolytic potential . By adding the substrate to a sample, researchers can obtain a specific readout of active tPA, providing insights into disease states like cardiovascular disease, cancer metastasis, or inflammation.

Technical Documentation Hub

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